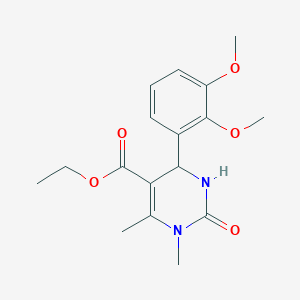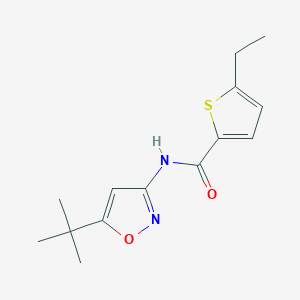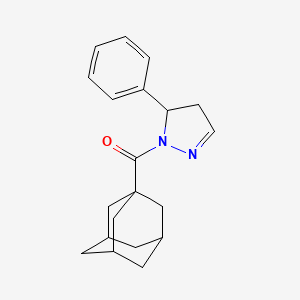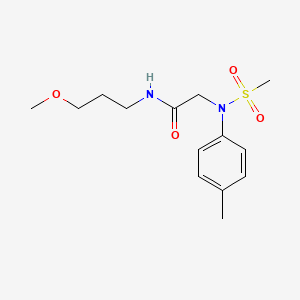
N,N'-bis(2,4-dichlorophenyl)-3-methylhexanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(2,4-dichlorophenyl)-3-methylhexanediamide, commonly known as BDCM, is a synthetic compound used in various industrial applications. It is a member of the group of compounds known as haloacetamides, which are widely used as herbicides and fungicides. BDCM is known for its broad-spectrum activity against a variety of weeds and fungi, making it an important tool in agriculture and horticulture.
作用機序
The mechanism of action of BDCM is not fully understood, but it is believed to work by inhibiting the activity of an enzyme called acetolactate synthase (ALS). ALS is essential for the biosynthesis of certain amino acids, and its inhibition leads to the death of susceptible plants and fungi.
Biochemical and Physiological Effects:
BDCM has been shown to have a number of biochemical and physiological effects on plants and animals. In plants, it can cause chlorosis, stunting, and necrosis of the leaves. In animals, it has been shown to cause liver and kidney damage, as well as changes in blood chemistry and lipid metabolism.
Advantages and Limitations for Laboratory Experiments:
BDCM has a number of advantages for use in laboratory experiments. It is relatively inexpensive and widely available, making it a convenient tool for researchers. However, its toxicity and potential environmental impacts must be carefully considered when using it in experiments.
将来の方向性
There are many potential future directions for research on BDCM. Some possible areas of focus include:
1. Developing new methods for synthesizing BDCM that are more environmentally friendly and sustainable.
2. Investigating the potential health impacts of BDCM on humans and other animals, particularly with regard to long-term exposure.
3. Exploring the use of BDCM as a tool for studying the biosynthesis of amino acids and other important biological processes.
4. Investigating the potential impacts of BDCM on soil health and microbial communities.
5. Developing new herbicides and fungicides based on the structure and mechanism of action of BDCM.
Conclusion:
BDCM is a synthetic compound with a wide range of applications in agriculture and horticulture. It has been the subject of extensive scientific research due to its potential environmental and health impacts. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
合成法
BDCM is synthesized through a reaction between 2,4-dichlorophenyl isocyanate and 3-methylhexanediamine. The reaction occurs in the presence of a catalyst, typically a base such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline solid that is soluble in organic solvents such as acetone and chloroform.
科学的研究の応用
BDCM has been the subject of extensive scientific research due to its widespread use and potential environmental and health impacts. Studies have focused on its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
特性
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)-3-methylhexanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl4N2O2/c1-11(8-19(27)25-17-6-4-13(21)10-15(17)23)2-7-18(26)24-16-5-3-12(20)9-14(16)22/h3-6,9-11H,2,7-8H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUXJIYWJJPISL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NC1=C(C=C(C=C1)Cl)Cl)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(2,4-dichlorophenyl)-3-methylhexanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B5215107.png)
![{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol](/img/structure/B5215110.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215112.png)


![7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one](/img/structure/B5215133.png)
![2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5215138.png)
![methyl {1,5-dimethyl-9-oxo-7-[(propylamino)carbonothioyl]-3,7-diazabicyclo[3.3.1]non-3-yl}(oxo)acetate](/img/structure/B5215145.png)
![bis[2-(dibenzylamino)ethyl] succinate](/img/structure/B5215149.png)

![2-butyl-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5215164.png)
![1-methyl-4,5-diazapentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-9,11,13,15,17,19-hexaene-3,6-dione](/img/structure/B5215178.png)
